An In-depth Technical Guide to D-Valine Methyl Ester Hydrochloride
An In-depth Technical Guide to D-Valine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Valine methyl ester hydrochloride (CAS No. 7146-15-8) is a protected form of the non-proteinogenic amino acid D-valine.[1][2] As a chiral building block, it serves as a critical intermediate in the synthesis of a variety of organic molecules, most notably in peptide and pharmaceutical development. Its methyl ester protection of the carboxylic acid and its hydrochloride salt form enhance its solubility and stability, making it a versatile reagent in both solution-phase and solid-phase synthesis.[3] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and application, and its role in biological systems.
Chemical and Physical Properties
D-Valine methyl ester hydrochloride is a white to off-white crystalline powder.[4] A summary of its key quantitative data is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 7146-15-8 | [1][4][5][6][7] |
| Molecular Formula | C₆H₁₃NO₂·HCl | [4][6][7] |
| Molecular Weight | 167.63 g/mol | [1][6][7] |
| Appearance | White or white crystalline powder | [4] |
| Melting Point | 148 - 159 °C | [4] |
| Optical Rotation | [α]²⁰/D = -18 ± 4° (c=2, H₂O) | [4] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
The structural integrity of D-Valine methyl ester hydrochloride can be confirmed through various spectroscopic techniques. While a comprehensive spectral analysis is proprietary to specific manufacturers, representative data for the closely related L-valine methyl ester hydrochloride provides insight into the expected spectral characteristics.
¹H NMR Spectroscopy: A proton NMR spectrum of valine methyl ester hydrochloride would typically exhibit characteristic peaks corresponding to the methoxy protons, the α-proton, the β-proton, and the diastereotopic methyl protons of the isopropyl group. One available ¹H-NMR spectrum for L-Valine methyl ester hydrochloride in DMSO-d6 shows peaks at approximately 8.75 ppm (amine protons), 3.81 ppm (α-proton), 3.75 ppm (methoxy protons), 2.23 ppm (β-proton), and 0.95-1.00 ppm (isopropyl methyl protons).[8]
Experimental Protocols
Synthesis of D-Valine Methyl Ester Hydrochloride
A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides is the reaction of the corresponding amino acid with thionyl chloride in methanol.[9]
Materials:
-
D-Valine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
Procedure:
-
Suspend D-Valine in anhydrous methanol and cool the mixture to -10°C to -5°C in an ice-salt bath.
-
Slowly add thionyl chloride (1.1 to 1.5 molar equivalents) dropwise to the stirred suspension, ensuring the temperature does not exceed 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Heat the reaction mixture to reflux (approximately 60-70°C) and maintain for 7-9 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride by distillation under reduced pressure.
-
Cool the resulting residue to induce crystallization. The crude product can be collected by vacuum filtration.
-
Purify the product by recrystallization from an anhydrous methanol-ether mixture to yield D-Valine methyl ester hydrochloride as a white crystalline solid.[10][11]
Application in Solid-Phase Peptide Synthesis (SPPS)
D-Valine methyl ester hydrochloride is a precursor for the preparation of N-protected D-valine derivatives, such as Fmoc-D-Val-OH, which are used in solid-phase peptide synthesis. The incorporation of D-amino acids like D-valine is a key strategy to enhance the enzymatic stability of synthetic peptides.
Materials:
-
Rink Amide Resin
-
Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-D-Val-OH (prepared from D-Valine methyl ester hydrochloride)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
General SPPS Cycle for D-Valine Incorporation:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: a. Pre-activate Fmoc-D-Val-OH by dissolving it with a coupling reagent (e.g., HBTU) and DIPEA in DMF. b. Add the activated amino acid solution to the deprotected resin and allow it to react to form the peptide bond.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Biological and Pharmaceutical Significance
D-Valine and its derivatives exhibit notable biological activities and have found applications in biotechnology and pharmaceutical development.
Selective Cell Culture Agent
D-Valine has been shown to inhibit the growth of fibroblasts in mammalian cell cultures, which allows for the selective cultivation of epithelial cells.[2] This property is valuable in research and in the production of specific cell types free from fibroblast contamination.
Component of Actinomycin D
D-Valine is a structural component of Actinomycin D, a well-known antitumor antibiotic.[2] Actinomycin D functions by intercalating into DNA and inhibiting transcription, thereby exerting its cytotoxic effects. The presence of D-valine in the peptide lactone rings of Actinomycin D is crucial for its biological activity.
Enhancing Peptide Stability
The incorporation of D-amino acids, such as D-valine, into synthetic peptides is a widely used strategy to increase their resistance to enzymatic degradation by proteases.[12] This enhanced stability leads to a longer in vivo half-life, a critical attribute for the development of peptide-based therapeutics.
Conclusion
D-Valine methyl ester hydrochloride is a fundamental chiral building block with significant applications in synthetic organic chemistry and drug development. Its utility in the synthesis of peptides with enhanced stability and its connection to biologically active natural products like Actinomycin D underscore its importance for researchers in both academia and industry. The protocols and data presented in this guide offer a solid foundation for the effective use of this versatile compound in the laboratory.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lookchem.com [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. scbt.com [scbt.com]
- 8. L-Valine methyl ester hydrochloride(6306-52-1) 1H NMR [m.chemicalbook.com]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
